2-(2-Chloro-6-methylphenyl)acetic acid

Medicinal Chemistry Enzyme Inhibition Aldehyde Dehydrogenase

This specific ortho-chloro/ortho-methyl substituted phenylacetic acid offers >500-fold ACC2 vs ACC1 selectivity (IC50 186nM vs >100µM) and ALDH3A1 inhibition (IC50 2.1µM), critical for metabolic and SAR studies. Its unique steric/electronic profile ensures non-interchangeable reactivity for precise chemical synthesis. Ideal for researchers needing reproducible, high-purity batches.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 521300-44-7
Cat. No. B1454845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-6-methylphenyl)acetic acid
CAS521300-44-7
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)CC(=O)O
InChIInChI=1S/C9H9ClO2/c1-6-3-2-4-8(10)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyDHGFNRCKKXLLDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-6-methylphenyl)acetic acid (CAS 521300-44-7): A Specialized Phenylacetic Acid Derivative for Medicinal Chemistry and Targeted Synthesis


2-(2-Chloro-6-methylphenyl)acetic acid (CAS 521300-44-7) is a chlorinated aromatic carboxylic acid derivative with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol [1]. Its structure features a phenyl ring with ortho-chloro and ortho-methyl substituents, coupled to an acetic acid moiety. This specific substitution pattern, distinct from other phenylacetic acid analogs, confers unique steric and electronic properties that influence its reactivity as a synthetic intermediate and its interactions with biological targets [2]. The compound is commercially available for research and development purposes [1].

Why 2-(2-Chloro-6-methylphenyl)acetic acid (CAS 521300-44-7) Cannot Be Directly Substituted with Broader Phenylacetic Acid Analogs


Phenylacetic acid derivatives are not functionally interchangeable. The specific pattern of substitution on the phenyl ring—in this case, ortho-chloro and ortho-methyl groups—dictates the compound's steric hindrance, electronic distribution, and consequent reactivity in both chemical synthesis and biological contexts [1]. Direct substitution with an analog lacking this precise pattern, such as the 2,6-dichloro derivative or an unsubstituted phenylacetic acid, can lead to significant differences in reaction yields, product profiles, or biological activity . The quantitative data presented below demonstrates these non-interchangeable properties, underscoring the necessity of selecting this specific compound for targeted applications.

Quantitative Evidence for 2-(2-Chloro-6-methylphenyl)acetic acid (CAS 521300-44-7): Comparative Activity and Selectivity Data


Human ALDH3A1 Inhibition Profile vs. Class Baseline

The compound exhibits measurable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 value of 2.10E+3 nM (2.1 µM) [1]. This is a specific, quantitative point of differentiation from phenylacetic acid derivatives with alternative substitution patterns, such as 2,6-dichlorophenylacetic acid, for which no such inhibitory data has been reported . The presence of a single chloro and methyl group in the ortho-positions provides a distinct steric and electronic environment for binding compared to the more symmetrical 2,6-dichloro analog.

Medicinal Chemistry Enzyme Inhibition Aldehyde Dehydrogenase

Acetyl-CoA Carboxylase 1 (ACC1) Selectivity vs. ACC2

Data from BindingDB indicates that 2-(2-Chloro-6-methylphenyl)acetic acid is a very weak inhibitor of human acetyl-CoA carboxylase 1 (ACC1), with an IC50 > 1.00E+5 nM (>100 µM) [1]. While this level of activity is not potent, it serves as a negative control and a key selectivity marker when compared to its activity against the ACC2 isoform, for which the IC50 is 186 nM [1]. This >500-fold selectivity for ACC2 over ACC1 is a quantifiable differentiation that may be relevant for designing isoform-selective chemical probes or understanding off-target effects. This selectivity profile is not generally established for many phenylacetic acid analogs.

Metabolic Disease Enzyme Inhibition ACC1

Carbonic Anhydrase 1 (CA1) Inhibition Potency vs. Class Baseline

The compound exhibits weak inhibition of human carbonic anhydrase 1 (CA1) with a Ki value of 8.70E+3 nM (8.7 µM) [1]. This activity is a specific data point that distinguishes it from other phenylacetic acid derivatives, such as 2,6-dichlorophenylacetic acid, which is not reported to inhibit CA1 and instead is known for inhibiting isopenicillin N synthase (IPNS) . The ortho-chloro and methyl substitution pattern likely contributes to this distinct interaction profile.

Enzymology Drug Discovery Carbonic Anhydrase

Targeted Application Scenarios for 2-(2-Chloro-6-methylphenyl)acetic acid (CAS 521300-44-7) Based on Verified Data


Use as a Selective Chemical Tool for Acetyl-CoA Carboxylase 2 (ACC2) Studies

The demonstrated >500-fold selectivity for inhibiting ACC2 (IC50 = 186 nM) over ACC1 (IC50 > 100 µM) [1] makes this compound a valuable tool for researchers needing to dissect the specific metabolic roles of ACC2 without confounding inhibition of ACC1. This is particularly relevant in studies of fatty acid oxidation and metabolic disorders where isoform-specific modulation is critical.

A Reference Compound for Profiling Novel Aldehyde Dehydrogenase 3A1 (ALDH3A1) Inhibitors

Given its moderate inhibitory activity against ALDH3A1 (IC50 = 2.1 µM) [1], this compound can serve as a reference standard or starting point for medicinal chemistry campaigns aimed at developing more potent ALDH3A1 inhibitors. Its specific activity profile provides a benchmark for structure-activity relationship (SAR) studies around the phenylacetic acid scaffold.

A Specialized Intermediate for Synthesis of Complex Molecules Requiring Ortho-Substitution

The unique steric environment created by the adjacent chloro and methyl groups on the phenyl ring [1] makes this compound a valuable intermediate for synthesizing more complex molecules where this specific substitution pattern is required. This is distinct from using a 2,6-dichloro or 2-chloro-6-fluoro analog, which would yield different products and properties. It is applicable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals where precise structural control is necessary.

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